7-Methyl-1,7-diazaspiro[4.4]nonan-2-one
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Overview
Description
7-Methyl-1,7-diazaspiro[44]nonan-2-one is a chemical compound with the molecular formula C8H14N2O It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,7-diazaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
7-Methyl-1,7-diazaspiro[4.4]nonan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,7-diazaspiro[4.4]nonan-1-one: Similar spirocyclic structure but with different substitution patterns.
7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one:
Uniqueness
7-Methyl-1,7-diazaspiro[4.4]nonan-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
7-methyl-1,7-diazaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C8H14N2O/c1-10-5-4-8(6-10)3-2-7(11)9-8/h2-6H2,1H3,(H,9,11) |
InChI Key |
OUXQYXWDMQDTLH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)CCC(=O)N2 |
Origin of Product |
United States |
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